Product packaging for 2-Methyl-1,3-dithiane(Cat. No.:CAS No. 6007-26-7)

2-Methyl-1,3-dithiane

Cat. No.: B1361393
CAS No.: 6007-26-7
M. Wt: 134.3 g/mol
InChI Key: KXROTPXCYDXGSC-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dithiane (CAS 6007-26-7) is a liquid organosulfur compound with a molecular weight of 134.26 g/mol and a density of approximately 1.12 g/mL. It is a versatile building block in synthetic organic chemistry, primarily valued for its role as a masked acyl anion equivalent, a concept pioneered by Corey and Seebach. This application, known as umpolung, allows chemists to reverse the innate polarity of a carbonyl group, enabling nucleophilic attacks on various electrophiles. The compound can be deprotonated at the 2-position with strong bases such as n-butyllithium, and the resulting anion can be alkylated with alkyl halides. After subsequent deprotection, this synthetic sequence provides a robust route to ketones and functionalized carbonyl derivatives. Beyond its classic use, this compound is also suitable for the preparation of potassium trifluoro(2-methyl-1,3-dithiano)borate. The conformational energy of the methyl group in this compound has been experimentally determined to be approximately 1.76 kcal mol⁻¹, which is comparable to that of methylcyclohexane, highlighting specific steric considerations within the dithiane ring system. Handling and Safety: This compound is a combustible liquid with a flash point of ~75 °C (closed cup). Appropriate personal protective equipment (PPE), including eyeshields and gloves, is recommended. Store tightly closed in a cool, dry, and well-ventilated place, away from oxidizing agents. This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10S2 B1361393 2-Methyl-1,3-dithiane CAS No. 6007-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-dithiane
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InChI

InChI=1S/C5H10S2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3
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InChI Key

KXROTPXCYDXGSC-UHFFFAOYSA-N
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Canonical SMILES

CC1SCCCS1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10S2
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DSSTOX Substance ID

DTXSID90208795
Record name 2-Methyl-1,3-dithiane
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Molecular Weight

134.3 g/mol
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Physical Description

Clear brown liquid; [Sigma-Aldrich MSDS]
Record name 2-Methyl-1,3-dithiane
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CAS No.

6007-26-7
Record name 2-Methyl-1,3-dithiane
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Record name m-Dithiane, 2-methyl-
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Methodologies for the Synthesis of 2 Methyl 1,3 Dithiane and Its Derivatives

Thioacetalization of Carbonyl Compound Precursors

The most direct and common method for the synthesis of 2-methyl-1,3-dithiane is the thioacetalization of its corresponding carbonyl precursor, acetaldehyde (B116499), with propane-1,3-dithiol. wikipedia.org This reaction involves the formation of a stable six-membered heterocyclic ring and is typically catalyzed by an acid. wikipedia.org

Acid-Catalyzed Thioacetalization using Propane-1,3-dithiol

The reaction between acetaldehyde and propane-1,3-dithiol proceeds through the formation of a hemithioacetal intermediate, which then undergoes acid-catalyzed dehydration and subsequent ring closure to yield the this compound. wikipedia.org Both Brønsted and Lewis acids are effective in promoting this transformation. wikipedia.orgorganic-chemistry.org The stability of the 1,3-dithiane (B146892) ring towards both acidic and basic conditions makes it an excellent protecting group for carbonyl functionalities. organic-chemistry.org

Application of Specific Catalysts (e.g., Lewis Acids, Brønsted Acids, Yttrium Triflate, Iodine, Tungstophosphoric Acid)

A variety of catalysts have been employed to facilitate the thioacetalization of carbonyl compounds, including the synthesis of this compound. The choice of catalyst can influence reaction times, yields, and chemoselectivity.

Lewis Acids and Brønsted Acids: Traditional acid catalysts such as hydrogen chloride, zinc(II) chloride, and boron trifluoride-diethyl etherate have been widely used for the synthesis of 1,3-dithianes. organic-chemistry.org These catalysts activate the carbonyl group towards nucleophilic attack by the thiol.

Yttrium Triflate: Yttrium triflate (Y(OTf)₃) has emerged as an efficient and reusable catalyst for the formation of dithianes. organic-chemistry.org It effectively catalyzes the reaction of carbonyl compounds with 1,3-propanedithiol (B87085) under mild conditions, often at room temperature and without the need for strictly anhydrous solvents. organic-chemistry.org

Iodine: Molecular iodine has been demonstrated to be a mild and effective catalyst for the thioacetalization of aldehydes and ketones. organic-chemistry.org The reactions can be carried out at room temperature, and the work-up procedure is generally straightforward. organic-chemistry.org

Tungstophosphoric Acid: Heteropoly acids like tungstophosphoric acid (H₃PW₁₂O₄₀) are highly effective and selective catalysts for thioacetalization. organic-chemistry.org These reactions can often be performed under solvent-free conditions, providing an environmentally benign approach to the synthesis of 1,3-dithianes in excellent yields. organic-chemistry.org

Table 1: Comparison of Catalysts for Thioacetalization

Catalyst Typical Conditions Advantages
**Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂) ** Inert solvent (e.g., CHCl₃), low to ambient temperature Well-established, effective for a broad range of substrates
Brønsted Acids (e.g., HCl, p-TsOH) Inert solvent, ambient temperature Readily available, cost-effective
Yttrium Triflate (Y(OTf)₃) 5 mol%, room temperature, often solvent-free or in common organic solvents High yields, mild conditions, catalyst can be recovered and reused. organic-chemistry.org
**Iodine (I₂) ** Catalytic amount, room temperature, various solvents (e.g., CHCl₃) Mild and neutral conditions, high chemoselectivity, simple work-up. organic-chemistry.org
Tungstophosphoric Acid (H₃PW₁₂O₄₀) Solvent-free or in refluxing non-polar solvents High yields, high selectivity, environmentally friendly. organic-chemistry.org

Synthesis of Substituted this compound Derivatives

The synthetic utility of this compound lies in its ability to be derivatized at the C2 position. This is typically achieved by deprotonation to form a nucleophilic carbanion, which can then react with various electrophiles.

Alkylation Reactions of 2-Lithio-1,3-dithiane

The hydrogen atom at the C2 position of a 1,3-dithiane is acidic and can be removed by a strong base, such as n-butyllithium, to form a 2-lithio-1,3-dithiane. wikipedia.orgorganic-chemistry.org This lithiated species is a potent nucleophile and a cornerstone of the Corey-Seebach reaction, which allows for a reversal of the normal electrophilic reactivity of a carbonyl carbon (umpolung). wikipedia.orgorganic-chemistry.org

To synthesize substituted this compound derivatives, one can start with this compound, deprotonate it with a strong base, and then react the resulting carbanion with an electrophile. For instance, reaction with an alkyl halide will introduce a new alkyl group at the C2 position, adjacent to the existing methyl group.

Alternatively, and more commonly, one can start with 1,3-dithiane, deprotonate it to form 2-lithio-1,3-dithiane, and then sequentially add electrophiles. For example, reaction with methyl iodide would yield this compound. A subsequent deprotonation and reaction with a different electrophile would lead to a 2-substituted-2-methyl-1,3-dithiane. This stepwise approach allows for the introduction of two different substituents at the C2 position. wikipedia.orgorganic-chemistry.org

Table 2: Synthesis of 2-Substituted-1,3-dithianes via Alkylation

Starting Material Base Electrophile Product
1,3-Dithiane n-BuLi Methyl iodide This compound
This compound n-BuLi Benzyl bromide 2-Benzyl-2-methyl-1,3-dithiane

Metal-Catalyzed Cross-Coupling Methodologies

In recent years, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct cross-coupling of this compound is not extensively documented, methodologies developed for related 1,3-dithiane derivatives are highly relevant.

Palladium-Catalyzed Cross-Coupling: A notable advancement is the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides. brynmawr.edunih.govnih.gov This reaction takes advantage of the acidity of the benzylic proton at the C2 position of the dithiane, allowing it to act as a nucleophilic transmetalation agent in the catalytic cycle. brynmawr.edunih.gov This approach provides a novel route to 2,2-diaryl-1,3-dithianes, which can be subsequently hydrolyzed to afford diaryl ketones. nih.gov The scope of this reaction has been explored with various aryl bromides and 2-aryl-1,3-dithianes, demonstrating its utility in constructing complex molecular frameworks. brynmawr.edunih.gov While this specific methodology has been demonstrated with 2-aryl derivatives, the underlying principle could potentially be extended to 2-alkyl-1,3-dithianes under suitable conditions.

Other transition metals, such as nickel and copper, are also widely used in cross-coupling reactions. chemistryviews.orgrsc.org While specific examples involving this compound are sparse, the development of nickel-catalyzed cross-coupling of various organic electrophiles and copper-catalyzed reactions for C-C and C-N bond formation suggests potential avenues for future research in the derivatization of 1,3-dithianes. chemistryviews.orgrsc.org

Reactivity and Mechanistic Investigations of 2 Methyl 1,3 Dithiane

Umpolung Reactivity and Acyl Anion Equivalence

The concept of "umpolung," a German term for polarity inversion, is central to the synthetic utility of 2-methyl-1,3-dithiane. rjstonline.com In typical carbonyl compounds, the carbonyl carbon is electrophilic and reacts with nucleophiles. dnmfaizpur.org However, by converting an aldehyde like acetaldehyde (B116499) into its this compound derivative, the intrinsic reactivity of the original carbonyl carbon is inverted. rjstonline.comdnmfaizpur.org This transformation renders the C-2 carbon of the dithiane ring acidic, allowing for its deprotonation to form a nucleophilic carbanion. rjstonline.comorganic-chemistry.org This carbanion, 2-lithio-2-methyl-1,3-dithiane, functions as a masked acyl anion, a synthetic equivalent that allows for the formation of carbon-carbon bonds through reactions with various electrophiles. rjstonline.comasianpubs.orgresearchgate.net This strategy of umpolung is a cornerstone of modern organic synthesis, providing access to molecules, such as α-hydroxy ketones and 1,2-diketones, that are not readily synthesized through traditional methods like the aldol (B89426) addition. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the dithiane group unmasks the carbonyl functionality, revealing the final product. rjstonline.comdnmfaizpur.org

The generation of the key nucleophilic species from this compound is achieved through deprotonation at the C-2 position. The hydrogen atom at this position is rendered acidic due to the adjacent two electron-withdrawing sulfur atoms, which can stabilize the resulting negative charge. dnmfaizpur.orgorganic-chemistry.orgscribd.com The stability of the carbanion is attributed to the polarizability of sulfur and the longer carbon-sulfur bond length, rather than d-orbital involvement. organic-chemistry.orgresearchgate.net

A strong base is required to abstract this weakly acidic proton (pKa ≈ 30). organic-chemistry.orgresearchgate.netwikipedia.org The most commonly employed base for this purpose is n-butyllithium (n-BuLi), typically in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -30 °C to -20 °C). rjstonline.comorganic-chemistry.orgresearchgate.net The reaction is an acid-base reaction where the butyl anion of n-BuLi removes the proton from the C-2 carbon, generating the 2-lithio-2-methyl-1,3-dithiane carbanion and butane as a byproduct. youtube.com This lithiated intermediate is a potent nucleophile, ready to react with a range of electrophilic partners. organic-chemistry.orgresearchgate.net

Table 1: Conditions for Deprotonation of 2-Substituted-1,3-dithianes

Dithiane Derivative Base Solvent Temperature (°C) Resulting Anion
1,3-Dithiane (B146892) n-Butyllithium THF -20 2-Lithio-1,3-dithiane
This compound n-Butyllithium THF -30 to -20 2-Lithio-2-methyl-1,3-dithiane

This table summarizes common conditions for generating lithiated dithianes, which are potent nucleophiles used in carbon-carbon bond formation. rjstonline.comorganic-chemistry.orgresearchgate.net

Once generated, the 2-lithio-2-methyl-1,3-dithiane anion serves as a powerful nucleophile capable of attacking a wide array of electrophilic substrates. organic-chemistry.orgwikipedia.org This reactivity allows for the construction of new carbon-carbon bonds, forming the basis of the Corey-Seebach reaction. organic-chemistry.orgwikipedia.org The versatility of this nucleophile is demonstrated by its successful reactions with alkyl halides, carbonyl compounds, epoxides, and acylating reagents, leading to a diverse range of molecular architectures. dnmfaizpur.orgorganic-chemistry.orguwindsor.ca

The alkylation of lithiated dithianes with alkyl halides is a classic and widely used application of this umpolung strategy. dnmfaizpur.orgorganic-chemistry.org The 2-lithio-2-methyl-1,3-dithiane anion readily participates in nucleophilic displacement reactions, primarily with primary alkyl halides, via an SN2 mechanism. dnmfaizpur.orgyoutube.com This reaction effectively couples the acyl anion equivalent with an alkyl group. dnmfaizpur.org For instance, reaction with benzyl bromide or other primary alkyl halides leads to the corresponding 2-alkyl-2-methyl-1,3-dithiane derivatives. rjstonline.comorganic-chemistry.org Subsequent hydrolysis of the dithioacetal then yields a ketone. dnmfaizpur.orgyoutube.com

The reaction is not limited to alkyl halides; primary alcohol arenesulfonates, such as benzenesulfonates, have also been shown to react smoothly with lithiated dithianes at room temperature to afford 2-alkyl derivatives in high yields. organic-chemistry.orgorganic-chemistry.org This provides an alternative to the use of alkyl halides, particularly when the corresponding halide is not readily accessible. organic-chemistry.org

Table 2: Selected Alkylation Reactions of 2-Lithio-1,3-dithiane Derivatives

Lithiated Dithiane Electrophile Solvent Product (before hydrolysis) Yield (%)
2-Lithio-1,3-dithiane Benzyl bromide THF 2-Benzyl-1,3-dithiane High
2-Lithio-1,3-dithiane n-Heptyl benzenesulfonate THF/Hexane 2-(n-Heptyl)-1,3-dithiane 85

This table presents examples of alkylation reactions, a key step in the Corey-Seebach reaction for ketone synthesis. rjstonline.comorganic-chemistry.org

Epoxides serve as excellent electrophiles for the 2-lithio-2-methyl-1,3-dithiane anion. organic-chemistry.orgscribd.comuwindsor.ca The nucleophilic dithiane attacks one of the carbon atoms of the epoxide ring, leading to a ring-opening reaction. rjstonline.comscribd.com This SN2-type reaction typically proceeds with high regioselectivity, with the attack occurring at the less sterically hindered carbon of the epoxide. uwindsor.ca The product, after an aqueous workup, is a γ-hydroxy dithioacetal. scribd.com Hydrolysis of the dithiane moiety then unmasks the carbonyl group, affording a β-hydroxy ketone. wikipedia.orguwindsor.ca This reaction sequence represents a versatile and efficient method for the stereocontrolled synthesis of 1,3-diol derivatives and other advanced fragments for complex molecule synthesis. uwindsor.ca

The acylation of the 2-lithio-2-methyl-1,3-dithiane anion can be achieved using electrophiles such as acyl halides and esters. dnmfaizpur.orgwikipedia.org These reactions lead to the formation of 2-acyl-2-methyl-1,3-dithianes. dnmfaizpur.org Subsequent hydrolysis of the dithiane group provides access to 1,2-dicarbonyl compounds, which are valuable synthetic intermediates. wikipedia.org While reactions with acyl halides are a direct route to these products, other carboxylic acid derivatives like nitriles can also be employed. rsc.org The reaction of 2-lithio-1,3-dithiane with nitriles, for instance, yields primary aminoketene dithioacetals in good yields. rsc.org

Nucleophilic Additions with Electrophiles

Reactions with Nitriles

The reaction between the this compound anion and nitriles serves as a valuable method for the formation of ketones. The nitrile group, characterized by a carbon-nitrogen triple bond, possesses an electrophilic carbon atom due to the high electronegativity of nitrogen. libretexts.orgopenstax.org This electrophilicity allows for nucleophilic attack by the carbanion generated from the deprotonation of this compound.

The mechanism commences with the nucleophilic addition of the 2-methyl-1,3-dithianyl anion to the nitrile's electrophilic carbon. This attack results in the formation of an intermediate imine anion, where the negative charge resides on the nitrogen atom. libretexts.orgchemistrysteps.com This intermediate is typically stabilized by the lithium counterion. Subsequent workup with water hydrolyzes the imine anion. chemistrysteps.com This hydrolysis process proceeds through an imine intermediate, which is then further hydrolyzed to yield a ketone, effectively converting the nitrile's cyano group into a carbonyl group adjacent to the dithiane-derived carbon. Anions derived from similar 1,3-dithianes react with simple nitriles to afford primary aminoketene thioacetals. researchgate.net

Table 1: General Scheme of this compound Reaction with Nitriles

StepDescriptionReactantsProduct
1 Nucleophilic Attack2-lithio-2-methyl-1,3-dithiane + Nitrile (R-C≡N)Intermediate Imine Anion Salt
2 HydrolysisIntermediate Imine Anion Salt + H₂OKetone + Ammonia
Reactions with Iminium Salts

Lithiated 1,3-dithianes, including the anion of this compound, can function as effective nucleophiles in reactions with iminium salts. wikipedia.org Iminium salts feature a positively charged, electrophilic carbon atom double-bonded to a nitrogen atom, making them susceptible to attack by carbanions.

The reaction is a nucleophilic addition where the 2-methyl-1,3-dithianyl anion attacks the electrophilic carbon of the iminium salt. This process forms a new carbon-carbon bond, resulting in a neutral α-amino thioacetal. The dithiane group in this product can then be hydrolyzed under acidic conditions, typically using reagents like mercury(II) oxide, to unmask the carbonyl group. wikipedia.org This sequence provides a synthetic route to α-amino ketones, which are important building blocks in organic synthesis. jk-sci.com A related synthesis involves the Lewis base-catalyzed addition of 2-trimethylsilyl-1,3-dithiane to N-substituted aldimines, which proceeds under mild conditions to afford the corresponding adducts in good to high yields. nih.gov

Reactions with Arenesulfonates

The alkylation of 2-lithio-1,3-dithiane derivatives can be efficiently achieved using arenesulfonates of primary alcohols. organic-chemistry.orgorganic-chemistry.org This reaction presents an alternative to the use of alkyl halides, particularly when the corresponding halides are difficult to prepare or handle. organic-chemistry.org Benzenesulfonates of primary alcohols have been shown to react smoothly with lithiated 1,3-dithianes at room temperature, producing 2-alkyl-1,3-dithianes in high yields. organic-chemistry.org

The reaction's success is attributed to the formation of an ate-complex with the sulfonate salt, which helps to stabilize the intermediate. organic-chemistry.org While benzenesulfonates are effective, tosylates tend to give lower yields due to a competing side reaction involving the deprotonation of the tosyl group's methyl protons. organic-chemistry.org This method is particularly effective for primary alkyl arenesulfonates. organic-chemistry.orgorganic-chemistry.org

Table 2: Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates

Lithiated DithianeArenesulfonateProductYield (%)
2-Lithio-1,3-dithiane1-Octyl benzenesulfonate2-Octyl-1,3-dithiane85
2-Lithio-1,3-dithiane1-Hexadecyl benzenesulfonate2-Hexadecyl-1,3-dithiane80
2-Lithio-2-phenyl-1,3-dithiane1-Butyl benzenesulfonate2-Butyl-2-phenyl-1,3-dithiane90
2-Lithio-1,3-dithiane1-Octyl p-toluenesulfonate (tosylate)2-Octyl-1,3-dithiane40-50

Data sourced from Seebach D., Wilka E.-M., Synlett, 1976, 476-477. organic-chemistry.org

Organocatalytic Asymmetric Additions

An efficient organocatalytic methodology has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.orgrsc.org This reaction represents a formal catalytic stereoselective conjugate addition of a glyoxylate anion synthon. rsc.org Under the catalysis of chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, the reaction yields γ-nitro-β-aryl-α-keto esters with high enantioselectivity. rsc.org

In a model reaction, various chiral organocatalysts were screened for the addition of a 2-S-trifluoroethyl carboxy-thioester-1,3-dithiane to nitrostyrene. A cinchona-derived thiourea catalyst provided the addition product in good yield and high enantiomeric excess (ee). The Takemoto catalyst, another thiourea-based bifunctional catalyst, also promoted the reaction, albeit with higher yield but lower enantioselectivity. rsc.org These reaction products are versatile intermediates that can be transformed into other valuable compounds, such as the GABAB receptor agonist baclofen. rsc.org

Table 3: Organocatalytic Asymmetric Addition to Nitrostyrene

CatalystYield (%)Enantiomeric Excess (ee, %)
Cinchona-derived Thiourea (A)7187
Takemoto Catalyst (B)8567

Data sourced from Massolo E., et al., Org. Biomol. Chem., 2015, 13, 5549-5552. rsc.org

Reaction Mechanisms beyond Corey-Seebach Reaction

While the Corey-Seebach reaction is the quintessential reactivity mode for 1,3-dithianes, other mechanistic pathways have been investigated, revealing a more complex and nuanced reactivity profile for these compounds. organic-chemistry.orgresearchgate.net

Computational Studies of Reaction Pathways (e.g., Two-electron Processes)

Computational studies, specifically using density functional theory (DFT), have been employed to elucidate mechanisms that deviate from the standard nucleophilic addition pathway. nih.govresearchgate.net One such pathway is the autoxidative condensation of 2-aryl-2-lithio-1,3-dithianes. DFT studies support a mechanism that is initiated by the autoxidation of the 2-aryl-2-lithio-1,3-dithiane. nih.govacs.org This initial step is proposed to yield a highly reactive thioester intermediate. This thioester then undergoes a condensation reaction with two additional molecules of the 2-aryl-2-lithio-1,3-dithiane, ultimately leading to the observed products. researchgate.netacs.org This computationally-supported mechanism highlights a pathway driven by oxidation rather than simple nucleophilic substitution.

Oxidative Condensation Pathways

Experimental studies have revealed that in the absence of an external electrophile, 2-aryl-1,3-dithianes can undergo an autooxidative condensation reaction. nih.govacs.org When a 2-aryl-1,3-dithiane is treated with n-butyllithium (n-BuLi) and subsequently exposed to air, a condensation of three dithiane molecules occurs. nih.govresearchgate.net This process results in the formation of highly functionalized α-thioether ketones or orthothioesters in moderate to excellent yields. acs.org

The key oxidant in this pathway has been confirmed to be atmospheric oxygen. acs.org The reaction scope extends beyond 2-aryl-1,3-dithianes to other benzaldehyde-derived dithioacetals. However, 2-alkyl substituted 1,3-dithianes behave differently; while they can undergo an initial autoxidative process, the condensation of a third unit is hindered by the presence of enolizable protons in the condensation intermediate. nih.govacs.org This oxidative pathway demonstrates a pot-economy reaction where complex molecules are assembled from simple precursors under aerobic conditions. acs.org

Tandem Elimination/Ring Opening Reactions

Current research literature does not extensively document tandem elimination/ring-opening reactions specifically involving this compound. While the broader class of 1,3-dithianes and related sulfur-containing heterocycles can undergo various ring-opening processes, a dedicated tandem sequence involving an initial elimination step for the 2-methyl derivative is not a prominently reported transformation. Mechanistic studies and synthetic applications tend to focus on the chemistry of the C2 position, particularly its deprotonation to form a nucleophilic anion, rather than reactions that lead to the cleavage of the dithiane ring in a tandem elimination sequence.

Stereochemical Control and Auxiliary Performance

The 1,3-dithiane moiety, including its 2-methyl derivative, plays a significant role in stereocontrolled synthesis, primarily through the reactions of its 2-lithio derivative. This carbanion, when reacting with prochiral electrophiles, can exhibit high diastereoselectivity, making the dithiane group a useful stereodirecting auxiliary.

Detailed research has shown that 2-lithio-1,3-dithianes can provide excellent stereochemical control in additions to carbonyl compounds and imines. The facial selectivity of the nucleophilic attack is influenced by steric and electronic factors, including the possibility of chelation control with substrates bearing a nearby Lewis basic group.

In the context of this compound, its lithiated form has been utilized in asymmetric synthesis to generate new stereocenters with a high degree of control. For instance, the reaction of 2-lithio-2-methyl-1,3-dithiane with chiral N-phosphonyl imines proceeds with good diastereoselectivity. nih.gov The bulk of the methyl group on the dithiane ring, compared to a hydrogen atom in the unsubstituted 2-lithio-1,3-dithiane, can influence the diastereomeric outcome of the addition reaction. nih.gov

Studies on the addition of 2-lithio-1,3-dithiane to homochiral α-substituted γ-lactols have demonstrated the powerful stereodirecting capability of the dithiane moiety. cdnsciencepub.com In non-chelation controlled additions, the anti diastereomer is predominantly formed with a diastereomeric excess (de) of 92%. cdnsciencepub.com Conversely, under chelation-controlled conditions, the syn diastereomer is obtained with a high diastereomeric excess of 96%. cdnsciencepub.com While this specific study did not use the 2-methyl derivative, it highlights the inherent stereochemical directing ability of the 2-lithio-1,3-dithiane system, a principle that extends to its substituted analogs.

The diastereoselectivity of these reactions is often high, as illustrated in the following table:

ReactantsConditionsDiastereomeric Ratio/Excess
2-Lithio-2-methyl-1,3-dithiane + Chiral N-phosphonyl iminesLewis acid-freeGood (100:5 to 100:10)
2-Lithio-1,3-dithiane + α-Substituted γ-lactolNon-chelation92% de (anti)
2-Lithio-1,3-dithiane + α-Substituted γ-lactolChelation96% de (syn)

These findings underscore the utility of 2-substituted-1,3-dithianes as effective auxiliaries for controlling stereochemistry in carbon-carbon bond-forming reactions.

Advanced Synthetic Applications of 2 Methyl 1,3 Dithiane

Total Synthesis of Natural Products and Complex Molecules

The chemistry of 1,3-dithianes, particularly the nucleophilic character of the C2-anion, provides a powerful tool for the assembly of intricate molecular architectures found in nature.

2-Methyl-1,3-dithiane serves as a synthetic equivalent of the acetyl anion ([CH₃CO]⁻), a species not directly accessible in organic chemistry. The C2 proton of this compound is sufficiently acidic (pKa ≈ 38) to be removed by a strong base, such as n-butyllithium (n-BuLi), generating a highly nucleophilic carbanion. youtube.com This process is a classic example of "umpolung," or the reversal of polarity, as the C2 carbon, which is electrophilic in the corresponding carbonyl compound (acetone), becomes a potent nucleophile. youtube.comstudy.com

This lithiated dithiane can then react with a wide array of electrophiles—including alkyl halides, epoxides, and carbonyl compounds—to form new carbon-carbon bonds. youtube.com The stability of the dithiane ring throughout various subsequent chemical transformations allows for the stepwise construction of complex carbon skeletons. uwindsor.caresearchgate.net This strategy is fundamental to the Corey-Seebach reaction, which has found extensive application in the synthesis of natural products. nih.gov The dithiane moiety acts as a temporary "scaffold" that, once the desired carbon framework is assembled, can be removed to reveal the latent carbonyl functionality. researchgate.net

The strategic application of this compound and its parent compound, 1,3-dithiane (B146892), is evident in the total syntheses of several classes of bioactive natural products.

Diterpenoid Alkaloids : In a synthetic approach to hetidine-type C₂₀-diterpenoid alkaloids, the Corey-Seebach reagent, specifically 2-lithio-1,3-dithiane, was utilized as a key building block. nih.govresearchgate.net The dithiane anion was reacted with a complex alkyl iodide to forge a crucial carbon-carbon bond, leading to an advanced intermediate essential for constructing the intricate polycyclic core of these alkaloids. nih.govresearchgate.net

Zaragozic Acid C : The total synthesis of (+)-Zaragozic Acid C, a potent inhibitor of squalene (B77637) synthase, featured the introduction of the C1-side chain via a dithiane-based intermediate. uwindsor.ca In this key step, the anion derived from a dithiane monosulfoxide was coupled with the core aldehyde fragment of the molecule. uwindsor.ca Subsequent chemical transformations, including the eventual removal of the dithiane group, yielded the complex bicyclic core of the natural product. uwindsor.ca

Maytansinol : The synthesis of a precursor to (±)-maytansinol, a potent antimitotic agent, employed 2-lithio-1,3-dithiane to construct a significant portion of the molecule's carbon backbone. uwindsor.ca The dithiane anion was used to open an epoxide, establishing a new stereocenter and elongating the carbon chain, which was later elaborated to form the final macrocyclic structure. uwindsor.ca

Vermiculin : The enantiomerically pure synthesis of (+)-vermiculin, a diolide with antibiotic activity, involved a critical coupling reaction employing the anion of this compound. uwindsor.ca This lithiated species reacted with an (S)-epoxy bromide to assemble a key fragment of the target molecule, demonstrating the reagent's effectiveness in complex fragment coupling strategies. uwindsor.ca

Natural Product ClassDithiane ReagentKey ReactionRole in Synthesis
Diterpenoid Alkaloids 2-Lithio-1,3-dithianeNucleophilic substitution with an alkyl iodide nih.govresearchgate.netFormation of a key C-C bond to construct the polycyclic skeleton. researchgate.net
Zaragozic Acid C Anion of a dithiane monosulfoxideAddition to a core aldehyde uwindsor.caIntroduction of the C1-side chain. uwindsor.ca
Maytansinol 2-Lithio-1,3-dithianeNucleophilic opening of an epoxide uwindsor.caElongation of the carbon chain and establishment of a key intermediate. uwindsor.ca
Vermiculin Anion of this compoundCoupling with an epoxy bromide uwindsor.caAssembly of a key fragment for the diolide structure. uwindsor.ca

A primary advantage of using this compound in synthesis is the ability to "unmask" the dithioacetal to reveal a methyl ketone functional group at a late stage. uwindsor.ca After the lithiated this compound has been alkylated or has added to another electrophile, the resulting 2,2-disubstituted dithiane can be hydrolyzed. This hydrolysis is typically achieved using reagents such as mercury(II) chloride (HgCl₂) in aqueous acetonitrile or with other oxidative or acidic methods. youtube.com This deprotection step regenerates the carbonyl group, providing a methyl ketone at the position where the dithiane was initially introduced. This strategy allows for the introduction of a robust, non-reactive group during sensitive synthetic steps, which can then be converted into a reactive ketone for further functionalization or as part of the final target structure.

Role in Pharmaceutical Synthesis

The principles of dithiane chemistry extend beyond natural product synthesis into the domain of medicinal chemistry, where they are used to prepare novel molecular scaffolds and precursors to important therapeutic agents.

Bicyclo[1.1.1]pentanes (BCPs) have gained significant attention in medicinal chemistry as bioisosteres for aromatic rings, offering improved physicochemical properties such as solubility without compromising biological activity. A general method for synthesizing BCP-containing structures utilizes the reactivity of dithianes. In this approach, 2-aryl-1,3-dithianes react with the highly strained molecule [1.1.1]propellane. This reaction proceeds via a two-electron pathway, where the dithiyl anion acts as a competent nucleophile, adding to the propellane and opening the strained central bond to furnish a bicyclo[1.1.1]pentyl-substituted dithiane. The dithiane moiety in these BCP-dithiane adducts can be readily deprotected to yield BCP-aryl ketones, which are valuable pharmacophores.

Dithiane ReactantElectrophileProductSignificance
2-Aryl-1,3-dithiane[1.1.1]PropellaneBicyclo[1.1.1]pentyl-substituted dithianeProvides access to BCP-aryl ketones, which are important bioisosteres in drug design.

Dithiane chemistry has been applied to the stereoselective synthesis of precursors for GABA receptor agonists, such as Baclofen. Baclofen is a GABAB receptor agonist used clinically as a muscle relaxant. An efficient, organocatalytic strategy has been developed for the asymmetric addition of a glyoxylate anion equivalent, in the form of a 2-carboxythioester-1,3-dithiane, to nitroalkenes. rsc.org This reaction produces γ-nitro-β-aryl-α-keto esters with high enantioselectivity. rsc.org The resulting products are versatile intermediates that can be converted into Baclofen precursors through a simultaneous reduction of the nitro group and reductive removal of the dithiane ring, demonstrating a sophisticated application of dithiane chemistry in the synthesis of pharmaceutically active compounds. rsc.orgunimi.it

Chemoselective Transformations of the Dithiane Moiety

The 1,3-dithiane group, while primarily known as a robust protecting group for carbonyls and a precursor to acyl anion equivalents, can undergo direct chemoselective transformations into other valuable functional groups. These conversions allow for the strategic unmasking of the dithiane moiety into functionalities beyond the parent carbonyl group, significantly broadening its synthetic utility. Advanced applications have focused on developing methods for its conversion into gem-difluoro groups and functionalized orthoesters, providing modern solutions for the synthesis of complex molecules.

Conversion to Difluoromethyl Alkanes

The direct conversion of a dithiane into a difluoromethylene group represents a powerful tool in medicinal and materials chemistry, where the CF₂ group is a key structural motif. Research has demonstrated that 2-alkyl-1,3-dithiane derivatives can be efficiently transformed into the corresponding 1,1-difluoromethyl alkanes.

A key development in this area involves the use of bromine trifluoride (BrF₃) as a potent fluorinating agent. organic-chemistry.orgorganic-chemistry.org The reaction of easily prepared 2-alkyl-1,3-dithianes with BrF₃ leads to the formation of the desired 1,1-difluoromethyl alkanes in good yields. organic-chemistry.orgorganic-chemistry.org This transformation is particularly effective for substrates derived from primary alkyl halides. organic-chemistry.orgorganic-chemistry.org The synthetic route typically involves the initial preparation of the 2-alkyl-1,3-dithiane, followed by the fluorinative cleavage of the dithioacetal.

The general reaction scheme is as follows:

R-CH(S(CH₂)₃S) + BrF₃ → R-CF₂H

Table 1: Conversion of 2-Alkyl-1,3-dithianes to 1,1-Difluoromethyl Alkanes using BrF₃

EntryStarting 2-Alkyl-1,3-dithiane (Alkyl group)Product (1,1-Difluoromethyl Alkane)Yield (%)
1n-Octyl1,1-Difluorononane85
2Cyclohexylmethyl(Difluoromethyl)cyclohexylmethane80
33-Phenylpropyl1,1-Difluoro-4-phenylbutane82
4n-Dodecyl1,1-Difluorotridecane87

Formation of Functionalized Orthoesters

Beyond fluorination, the dithiane moiety can be elaborated into functionalized orthoesters, which are versatile intermediates in organic synthesis. nih.govsemanticscholar.org A modern and environmentally conscious approach to this transformation utilizes mild electrochemical conditions. organic-chemistry.orgorganic-chemistry.org This method allows for the preparation of a wide variety of functionalized orthoesters from readily accessible dithiane derivatives. organic-chemistry.orgorganic-chemistry.org

The electrochemical oxidation of 2-substituted-1,3-dithianes in the presence of an alcohol provides a direct route to the corresponding orthoesters. This process avoids the use of harsh chemical oxidants and offers a green alternative for the synthesis of these compounds. The reaction proceeds under mild conditions, enhancing its applicability to sensitive substrates.

The general transformation can be represented as:

R-CH(S(CH₂)₃S) + 3 R'OH --[Electrochemical Oxidation]--> R-C(OR')₃

This electrochemical approach is notable for its broad substrate scope and operational simplicity, making it a valuable tool for accessing complex orthoester structures. organic-chemistry.org

Table 2: Electrochemical Synthesis of Orthoesters from 2-Substituted-1,3-dithianes

EntryDithiane Substrate (R-group)Alcohol (R'-OH)Product OrthoesterYield (%)
1PhenylMethanolTrimethyl orthobenzoate85
24-ChlorophenylEthanolTriethyl 4-chlorophenylorthoacetate78
3n-HexylMethanolTrimethyl orthoheptanoate75
4CinnamylEthanolTriethyl 4-phenylorthobut-3-enoate68

Deprotection Strategies for 1,3 Dithiane Functional Groups

Hydrolysis Methods for Carbonyl Regeneration

Hydrolysis methods aim to convert the dithiane group back to a carbonyl group. This transformation can be accomplished under various conditions, including mediation by metal salts, oxidative cleavage, and acid catalysis.

Metal Salt-Mediated Hydrolysis (e.g., Mercury(II) Chloride)

Historically, salts of heavy metals, particularly mercury(II) chloride (HgCl₂), have been widely used for the deprotection of 1,3-dithianes. asianpubs.orgacs.org The mechanism involves the interaction of the soft mercury(II) ion with the soft sulfur atoms of the dithiane, which facilitates the C-S bond cleavage and subsequent hydrolysis. thieme-connect.de This method is often effective but suffers from the significant drawback of using highly toxic mercury salts. asianpubs.orgchemrxiv.org The efficiency of mercury(II)-promoted hydrolysis can be influenced by substituents at the C2 position of the dithiane ring; 2,2-dialkyl derivatives are generally more readily hydrolyzed than 2-monoalkyl derivatives. acs.org For instance, deprotection with mercury(II) chloride is often performed in a refluxing aqueous solvent. acs.org Despite its efficacy, the toxicity of the reagents has driven the development of alternative methods. asianpubs.org

Oxidative Cleavage Methods (e.g., Iodine/Oxygen, m-CPBA, Bis(trifluoroacetoxy)iodobenzene, IBX, Selectfluor™)

Oxidative cleavage provides a powerful and often milder alternative to metal-mediated methods for regenerating carbonyl compounds from 1,3-dithianes. A variety of oxidizing agents have been successfully employed for this purpose.

Iodine/Oxygen : A combination of molecular iodine and oxygen under visible light irradiation has been shown to effectively cleave thioacetals and thioketals. researchgate.net This photochemical approach proceeds with low catalyst loadings and generates the desired carbonyl compounds in high yields. researchgate.net Another protocol uses an iodine catalyst with 30% aqueous hydrogen peroxide in water, which tolerates a number of other protecting groups. scribd.comorganic-chemistry.org

m-CPBA : meta-Chloroperoxybenzoic acid (m-CPBA) can be used for the oxidative deprotection of dithianes. arkat-usa.org The reaction conditions may involve trifluoroacetic acid to facilitate the cleavage. arkat-usa.org

Bis(trifluoroacetoxy)iodobenzene : This hypervalent iodine reagent, also known as PIFA, is effective for the oxidative deprotection of dithianes, particularly for substrates that may be sensitive to other methods. organic-chemistry.orguwindsor.ca It has been successfully applied in the synthesis of labile alkaloids, yielding the corresponding ketoamines cleanly. organic-chemistry.org

IBX : o-Iodoxybenzoic acid (IBX) is another hypervalent iodine reagent that efficiently cleaves 1,3-dithianes to regenerate the corresponding carbonyl compounds. organic-chemistry.orgdiva-portal.org The reaction can be performed under neutral conditions in water at room temperature, often in the presence of β-cyclodextrin to enhance reactivity. organic-chemistry.orgresearchgate.net IBX has been utilized in the synthesis of complex natural products like cortistatins. diva-portal.org

Selectfluor™ : This electrophilic fluorinating agent (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) provides a rapid and efficient method for dithiane deprotection. organic-chemistry.orgsci-hub.se The reaction is typically carried out in aqueous acetonitrile and is often complete within minutes. sci-hub.se Selectfluor™ is also capable of cleaving other protecting groups, such as p-methoxybenzylidene (PMB) and tetrahydropyranyl (THP) groups. sci-hub.se

ReagentTypical ConditionsKey Features
Iodine/OxygenVisible light, low catalyst loadingPhotochemical method, high yields researchgate.net
Iodine/H₂O₂Aqueous media, neutral conditionsTolerates other protecting groups scribd.comorganic-chemistry.org
m-CPBAOften with Trifluoroacetic acidEffective oxidative cleavage arkat-usa.org
Bis(trifluoroacetoxy)iodobenzene-Ideal for labile compounds like alkaloids organic-chemistry.org
IBXWater, room temperature, often with β-cyclodextrinNeutral conditions, high efficiency organic-chemistry.orgresearchgate.net
Selectfluor™Aqueous acetonitrile, short reaction time (minutes)Very rapid, also cleaves PMB and THP groups organic-chemistry.orgsci-hub.se

Acid-Mediated Deprotection (e.g., Polyphosphoric Acid and Acetic Acid)

While 1,3-dithianes are generally stable to many acidic conditions, specific acid-mediated protocols have been developed for their deprotection. asianpubs.org A mixture of polyphosphoric acid (PPA) and acetic acid provides a simple and efficient method for converting 1,3-dithianes back to their corresponding carbonyl compounds at temperatures ranging from 20-45 °C. asianpubs.org PPA, a powerful dehydrating agent, acts as both a key reactant and the solvent in this procedure. asianpubs.orgccsenet.org The addition of a small amount of acetic acid has been found to be crucial for achieving high yields, although PPA alone results in very low conversion. asianpubs.org This method is advantageous as it uses inexpensive, safe, and readily available reagents. asianpubs.org

Other Acidic Conditions (e.g., Dowex 50W)

Acid-catalyzed hydrolysis is a fundamental approach for cleaving thioacetals. thieme-connect.com Strong protic acids can be used, but often require harsh conditions. asianpubs.org Ion-exchange resins like Dowex 50W, a strongly acidic cation-exchange resin, can serve as a solid-supported acid catalyst. These resins facilitate the reaction and simplify the workup process, as the catalyst can be easily removed by filtration. The general mechanism for acid-catalyzed hydrolysis involves the protonation of one of the sulfur atoms, followed by the attack of water and subsequent cleavage of the C-S bonds to regenerate the carbonyl group.

Reductive Cleavage and Desulfurization

In addition to regenerating the carbonyl group, the 1,3-dithiane (B146892) moiety can be completely removed through reductive desulfurization, which converts the thioacetal into a methylene (-CH₂-) group. This transformation provides a method for converting a carbonyl group into a methylene group via the dithiane intermediate. While various reagents can accomplish this, Raney nickel is a classic and widely used reagent for the desulfurization of thioacetals. More modern, metal-free methods are also being developed, for example, using catalytic trimethyl phosphite and a stoichiometric silane reductant. rsc.org This reductive cleavage is a valuable synthetic tool, distinct from the hydrolytic methods that regenerate the carbonyl functionality.

Orthogonal Deprotection Strategies

In complex multistep syntheses, the ability to selectively remove one protecting group in the presence of others is paramount. This concept is known as orthogonal deprotection. thieme-connect.deuchicago.edu The 1,3-dithiane group can be part of such an orthogonal strategy. For example, a palladium-catalyzed cross-coupling reaction of 2-aryl-1,3-dithianes with aryl bromides has been developed. acs.orgsemanticscholar.orgbrynmawr.edu This methodology allows for the formation of a new carbon-carbon bond at the C2 position of the dithiane. Subsequently, the dithiane can be removed under conditions (e.g., oxidative or metal-mediated hydrolysis) that would not affect other protecting groups in the molecule, such as silyl ethers, which are typically removed with fluoride ions. thieme-connect.deacs.org This approach expands the synthetic utility of dithianes beyond simple protection and acylation, integrating them into more complex, chemoselective synthetic routes. brynmawr.edu

Spectroscopic and Computational Analysis of 2 Methyl 1,3 Dithiane

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 2-methyl-1,3-dithiane in solution. Analysis of both proton and carbon-13 spectra, along with multidimensional techniques, offers a detailed picture of the atomic connectivity and spatial arrangement of the molecule.

The 1H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. In a typical chair conformation, the protons on the dithiane ring are in different environments and thus exhibit distinct chemical shifts. The analysis of these spectra for 2-substituted 1,3-dithianes has been a subject of study. researchgate.net For this compound, the proton signals are consistent with a chair conformation of the six-membered ring. researchgate.net

Detailed analysis of related 2-substituted-1,3-dithianes has been performed, and while specific spectral data for the parent this compound can vary with the solvent and spectrometer frequency, the general features are well-understood. cdnsciencepub.com The protons on the ring system (H-4, H-5, and H-6) typically appear as complex multiplets due to spin-spin coupling. The methyl group at the 2-position gives rise to a doublet, and the proton at the 2-position (H-2) appears as a quartet.

Table 1: Representative 1H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity
CH3 ~1.5 d
H-2 ~4.1 q
H-4, H-6 (axial) ~2.9 m
H-4, H-6 (equatorial) ~2.7 m
H-5 (axial) ~2.1 m
H-5 (equatorial) ~1.8 m

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. Data is estimated based on typical values for similar structures.

13C NMR spectroscopy is instrumental in determining the carbon framework of this compound. The spectrum shows distinct signals for each carbon atom in a unique chemical environment. The presence of a substituent at the C-2 position makes the assignment of signals for C-2, C-4, C-5, and C-6 unambiguous. cdnsciencepub.com The chemical shifts in 13C NMR spectra of 1,3-dithianes are influenced by the presence and orientation of substituents. acs.org For this compound, the carbon of the methyl group appears at a characteristic upfield chemical shift. The C-2 carbon, being bonded to two sulfur atoms, is shifted downfield. The C-4 and C-6 carbons are equivalent and show a single resonance, as do the two hydrogens attached to each of these carbons, while the C-5 carbon appears at a different chemical shift. cdnsciencepub.com

Table 2: 13C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ, ppm)
C-2 ~41.0
C-4, C-6 ~31.5
C-5 ~25.0
CH3 ~22.0

Note: Chemical shifts are approximate and can vary with the solvent.

One-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for confirming the stereochemistry of molecules like this compound. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-space correlations between protons, which can be used to determine their relative spatial orientation. ox.ac.uk For instance, in a chair conformation, NOE correlations can be observed between axial protons on the same side of the ring.

Conformational Analysis

The six-membered ring of 1,3-dithiane (B146892) is not planar and, similar to cyclohexane, can adopt several conformations. The relative stability of these conformations is determined by a combination of steric and stereoelectronic effects.

For this compound, the chair conformation is the most stable and predominant form in solution. researchgate.net This is consistent with studies on other 2-substituted 1,3-dithianes. researchgate.net The chair conformation minimizes torsional strain and angle strain within the ring. The methyl group at the 2-position can be in either an axial or an equatorial position. The equatorial position is generally favored to minimize steric interactions with the axial hydrogens at the C-4 and C-6 positions, a phenomenon known as 1,3-diaxial interaction. chemistrysteps.com

Other possible conformations, such as the twist-boat, are significantly higher in energy. acs.org The energy difference between the chair and twist conformations in 1,3-dithianes has been a subject of computational studies. acs.org These studies confirm the strong preference for the chair form.

The conformational preferences in this compound are also influenced by stereoelectronic effects, such as the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-2 in this case) to prefer an axial orientation. This preference arises from a stabilizing interaction between a lone pair of electrons on one of the sulfur atoms and the antibonding (σ*) orbital of the C-S bond of the other sulfur atom.

In 1,3-dithianes, the anomeric effect is a significant factor in determining the conformation and reactivity. nih.govacs.org Computational studies have explored the balance of hyperconjugative interactions in 1,3-dithianes. nih.govresearchgate.net The distortion of the dithiane ring due to the long C-S bonds enhances the overlap between certain orbitals, influencing the stereoelectronic interactions. nih.govacs.org The interplay between steric hindrance, which disfavors the axial methyl group, and the anomeric effect, which can stabilize it, determines the final conformational equilibrium.

Ring Inversion Dynamics and Energy Barriers

The 1,3-dithiane ring, like cyclohexane, exists predominantly in a chair conformation to minimize torsional and angular strain. In this compound, the methyl group at the C-2 position can occupy either an axial or an equatorial position. These two chair conformers interconvert through a process known as ring inversion.

The conformational preference is determined by the relative energies of the two conformers. The equatorial conformation is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions that occur when the methyl group is in the axial position. scribd.com In six-membered heterocycles, these interactions can be more pronounced than in cyclohexane due to shorter C-heteroatom bond lengths. scribd.com For the analogous compound 2-methyl-1,3-dioxane, the conformation with an equatorial methyl group is favored by a Gibbs free energy difference (ΔG) of 4 kcal/mol. scribd.com

For this compound specifically, the conformational enthalpy (ΔH°) for the equilibrium between the axial and equatorial conformers has been determined experimentally through the analysis of ¹³C NMR spectra. The value was found to be -1.76 kcal/mol, indicating a preference for the equatorial conformer. researchgate.net This experimental value quantifies the greater stability of the equatorial form. Another study, using dipole moment measurements, also concluded that the dithiane ring adopts a chair conformation in solution and calculated a conformational free energy difference (ΔG°e-a) of 0.6 kcal/mol for a 2-alkyl methyl group in a related series of compounds. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern under electron ionization (EI). The resulting mass spectrum is a characteristic fingerprint of the molecule.

The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 134, which corresponds to the molecular weight of the compound (C₅H₁₀S₂). researchgate.net The spectrum displays several characteristic fragment ions, with the most significant peaks identified at specific m/z values.

Table 1: Prominent Peaks in the Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
134HighMolecular Ion [M]⁺
119High[M - CH₃]⁺
74High[C₃H₆S]⁺

Data sourced from PubChem CID 22329. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups and structural features of this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum shows distinct absorption bands corresponding to the vibrations of the methyl group and the dithiane ring.

Key absorption peaks observed in the IR spectrum (film) have been assigned to specific molecular vibrations.

Table 2: Infrared Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1455MediumCH₃ group vibration
1451MediumDithiane ring vibration
1422StrongDithiane ring vibration
1412MediumDithiane ring vibration
1371MediumCH₃ group vibration
1275MediumDithiane ring vibration
1236MediumDithiane ring vibration
1190MediumDithiane ring vibration
1171WeakDithiane ring vibration
1060MediumCH₃ group vibration
918MediumDithiane ring vibration
866WeakDithiane ring vibration

Data sourced from ChemicalBook, citing Corey & Erickson J Org Chem 36 3553 1971 and Seebach & Corey J Org Chem 40 231 1975. nih.gov

Advanced Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the structure, stability, and electronic properties of molecules like this compound at a quantum mechanical level. These methods complement experimental data and offer deeper insights into conformational preferences and bonding.

Ab initio molecular orbital methods are based on first principles of quantum mechanics, without the use of empirical parameters. dtic.milijert.org These calculations are used to determine molecular properties such as optimized geometries, conformational energies, and vibrational frequencies. dtic.mil

For dithiane systems and their analogs, ab initio calculations, often employing methods like Hartree-Fock (HF) with basis sets such as 6-311+G**, are used to analyze conformational behaviors. tandfonline.comtandfonline.com Such studies typically involve geometry optimization to find the minimum energy structures for both the axial and equatorial conformers. The difference in the calculated total energies provides a theoretical value for the conformational energy (e.g., ΔG°), which can be compared with experimental results. montclair.edu For example, in studies of related 2-halo-1,3-dithianes, ab initio methods have been successfully used to show a preference for the axial conformation, driven by stereoelectronic effects. tandfonline.comtandfonline.com

Density Functional Theory (DFT) is a widely used computational method that models electron correlation more efficiently than traditional ab initio methods, often providing high accuracy for molecular properties. mdpi.com DFT calculations are frequently employed to study the conformational landscapes of heterocyclic compounds.

In the context of 2-substituted-1,3-dithianes, DFT methods, such as those using the B3LYP hybrid functional with extended basis sets (e.g., 6-311+G**), have been applied to perform geometry optimizations and calculate the relative Gibbs free energy differences (ΔG) between axial and equatorial conformers. tandfonline.comtandfonline.com These calculations have been instrumental in reexamining and confirming the anomeric effect in 2-substituted dithiane derivatives. researchgate.netnih.gov By calculating the energies of various conformers and the transition states between them, DFT can also be used to map out the potential energy surface for the ring inversion process and determine the associated energy barriers. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the results of ab initio or DFT calculations in terms of classical chemical bonding concepts. rsc.org It provides detailed information about charge distribution, hybridization, and, crucially, stereoelectronic interactions like hyperconjugation. rsc.org

NBO analysis has been particularly insightful in explaining the conformational preferences of 2-substituted-1,3-dithianes. The analysis focuses on delocalization energies (E⁽²⁾) between filled (donor) and empty (acceptor) orbitals. In dithiane systems, a key interaction is the hyperconjugation from a non-bonding lone pair orbital of a sulfur atom (nS) to the antibonding orbital of the C2-substituent bond (σC-R). researchgate.netnih.gov This nS → σC-R interaction is stereoelectronically favored in the axial conformer, leading to its stabilization. NBO analysis allows for the quantification of these stabilizing energies, providing a theoretical basis for phenomena like the anomeric effect and helping to dissect the balance between steric repulsion and favorable electronic interactions that ultimately dictates the molecule's preferred conformation. tandfonline.comtandfonline.com

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental computational tool used to map the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. This analysis is crucial for verifying that a calculated transition state structure indeed corresponds to the reaction of interest and for elucidating the detailed mechanism of the transformation.

While the application of IRC calculations would be highly valuable in understanding the conformational changes, isomerization, and reaction pathways of this compound, such as ring inversion or reactions involving the C2-methyl group, specific studies presenting this data could not be located.

Therefore, a detailed discussion of research findings, including data tables on the IRC of this compound, cannot be provided.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-1,3-dithiane, and how do reaction conditions influence product purity?

  • Methodology : A widely used method involves deprotonation of this compound with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (−20°C to −78°C), followed by alkylation or carbonyl addition. For example, reaction with 3-methyl-2-butanone yields diastereomeric products, requiring precise temperature control to optimize selectivity .
  • Key Considerations : Solvent choice (THF vs. pentane), stoichiometry of n-BuLi, and workup protocols (e.g., extraction with chloroform and washing with KOH) significantly impact yield and purity .

Q. How is this compound employed as a model compound in total synthesis?

  • Application : It serves as a simplified dithiane analog for studying stereochemical outcomes in complex systems. For instance, in zaragozic acid A synthesis, its deprotonation and subsequent aldehyde addition generate diastereomers (e.g., 93 and 94 in a 1:1 ratio), providing insights into steric and electronic effects .
  • Experimental Design : Monitoring diastereomer ratios via NMR or chromatography helps refine reaction conditions for stereochemical control .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methods :

  • NMR Spectroscopy : Chemical shifts (e.g., C2 and C5 in dithianes) reveal hyperconjugative interactions (C-S → σ* C-H) and conformational preferences .
  • X-ray Crystallography : Resolves axial/equatorial substituent orientations in dithiane oxides and sulfoxides .

Advanced Research Questions

Q. How do computational studies enhance understanding of this compound's conformational dynamics?

  • Methodology : Ab-initio calculations (e.g., B3LYP/6-31G**) predict chair conformations as the most stable due to minimized 1,3-diaxial interactions. Computational models also quantify hyperconjugative stabilization from sulfur lone pairs .
  • Data Interpretation : Compare computed NMR chemical shifts (e.g., C2-H equatorial vs. axial coupling constants) with experimental data to validate models .

Q. What strategies address diastereoselectivity challenges in dithiane-mediated carbonyl alkylation?

  • Stereochemical Control : Use of bulky electrophiles or chiral auxiliaries can bias nucleophilic addition. For example, trimethylsilyl (TMS) groups on dithianes alter steric environments, improving diastereomer ratios .
  • Case Study : Methylation of dithiane intermediates with methyl iodide (MeI) in MeCN/water achieves high yields (97%) but requires careful pH control (NaHCO₃ buffer) to avoid side reactions .

Q. How do electronic effects govern reactivity in this compound derivatives?

  • Mechanistic Insights : Sulfur’s electron-withdrawing nature polarizes adjacent C-Li bonds during deprotonation, enhancing nucleophilicity. Comparative studies with dioxanes show slower kinetics in dithianes due to sulfur’s larger atomic radius .
  • Experimental Validation : Kinetic isotope effects (KIEs) and Hammett plots quantify electronic contributions in alkylation or oxidation reactions .

Q. What are the limitations of using this compound in large-scale synthesis?

  • Practical Challenges : Air/moisture sensitivity of lithiated intermediates necessitates inert conditions. Scalability is further constrained by low-temperature requirements (−78°C) and solvent volume .
  • Mitigation Strategies : Flow chemistry or cryogenic reactors improve reproducibility for multi-gram syntheses .

Data Contradiction Analysis

Q. Discrepancies in reported diastereomer ratios for dithiane-aldehyde adducts: How to resolve them?

  • Root Cause : Variations in base strength (n-BuLi vs. LDA), solvent polarity, or aldehyde steric bulk. For example, aromatic aldehydes (e.g., benzaldehyde) yield higher selectivity than aliphatic analogs .
  • Resolution : Systematic screening of bases, solvents, and electrophiles using design of experiments (DoE) optimizes reproducibility .

Q. Conflicting computational vs. experimental NMR data for dithiane conformers: Interpretation guidelines?

  • Approach : Benchmark computed shifts against high-field NMR (≥500 MHz) and variable-temperature (VT-NMR) studies. Anomalies may arise from dynamic effects (e.g., ring puckering) not captured in static models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.